molecular formula C19H20N4O3S2 B12167163 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12167163
M. Wt: 416.5 g/mol
InChI Key: LMMZTXDWUCVLAV-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multiple steps. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the reaction of sulfonamides with aldehydes or ketones in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(diphenylmethyl)benzamide

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of thiazole, pyrrole, and thiazinane rings. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H20N4O3S2/c1-14-17(27-19(20-14)22-10-2-3-11-22)18(24)21-15-6-8-16(9-7-15)23-12-4-5-13-28(23,25)26/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,24)

InChI Key

LMMZTXDWUCVLAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O

Origin of Product

United States

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